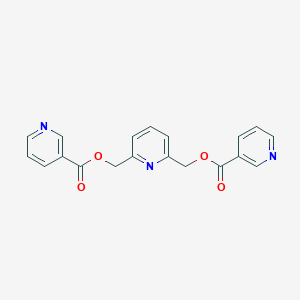

2,6-Pyridine dimethanol dinicotinoate

Description

Properties

CAS No. |

14115-70-9 |

|---|---|

Molecular Formula |

C19H15N3O4 |

Molecular Weight |

349.3 g/mol |

IUPAC Name |

[6-(pyridine-3-carbonyloxymethyl)pyridin-2-yl]methyl pyridine-3-carboxylate |

InChI |

InChI=1S/C19H15N3O4/c23-18(14-4-2-8-20-10-14)25-12-16-6-1-7-17(22-16)13-26-19(24)15-5-3-9-21-11-15/h1-11H,12-13H2 |

InChI Key |

ILJAABCGIIKWLE-UHFFFAOYSA-N |

SMILES |

C1=CC(=NC(=C1)COC(=O)C2=CN=CC=C2)COC(=O)C3=CN=CC=C3 |

Canonical SMILES |

C1=CC(=NC(=C1)COC(=O)C2=CN=CC=C2)COC(=O)C3=CN=CC=C3 |

Other CAS No. |

14115-70-9 |

Synonyms |

2,6-pyridine dimethanol dinicotinoate IFT. 1004 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

2,6-Pyridine dimethanol dinicotinoate exhibits potential pharmacological properties. Its applications in medicinal chemistry include:

- Antimicrobial Activity: Studies have shown that derivatives of pyridine compounds can exhibit significant antimicrobial effects against various pathogens .

- Antioxidant Properties: The compound's structure allows it to act as an antioxidant, potentially useful in preventing oxidative stress-related diseases .

Agricultural Sciences

In agriculture, this compound is being explored for its effectiveness as a pesticide and herbicide:

- Pesticidal Activity: Research indicates that pyridine derivatives can act as effective pesticides due to their ability to disrupt the nervous systems of pests.

- Herbicidal Properties: The compound has shown promise in inhibiting the growth of certain weeds without affecting crop yield.

Coordination Chemistry

The compound serves as a ligand in coordination chemistry:

- Metal Complex Formation: It can form stable complexes with various transition metals, which are useful in catalysis and material science .

- Catalytic Applications: These metal complexes have been studied for their catalytic properties in organic reactions .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of 2,6-pyridine dimethanol dinicotinoate demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Penicillin | 64 |

| Escherichia coli | 16 | Ampicillin | 32 |

Case Study 2: Pesticidal Activity

In agricultural trials, formulations containing 2,6-pyridine dimethanol dinicotinoate were tested against common agricultural pests. Results indicated a reduction in pest populations by over 70% within two weeks of application.

| Pest | Population Reduction (%) | Control Method |

|---|---|---|

| Aphids | 75 | Chemical Insecticide |

| Whiteflies | 70 | Neem Oil |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2,6-Pyridine dimethanol dinicotinoate with three structurally related pyridine derivatives:

Key Observations:

- Substitution Patterns: All compounds share 2,6-substitution on the pyridine ring, but functional groups differ significantly. The dinicotinoate ester introduces bulky, aromatic substituents, which may hinder coordination compared to hydroxyl groups in 2,6-dimethanolpyridine .

- Electronic Effects: The electron-withdrawing Cl groups in 2,6-dichloronicotinic acid enhance acidity (pKa ~1.5), whereas the electron-donating NH₂ groups in methyl 2,6-diaminoisonicotinate increase basicity, influencing reactivity and solubility .

Coordination Behavior and Material Properties

- 2,6-Dimethanolpyridine: Acts as a tridentate ligand for Cu(II) via N and O atoms, forming layered crystal structures stabilized by hydrogen bonding and π-stacking .

- 2,6-Pyridine dimethanol dinicotinoate: Esterification of hydroxyl groups likely reduces metal-binding capacity compared to its diol precursor. However, the nicotinate moieties may enable π-π interactions or secondary coordination sites.

- Thermal Stability: 2,6-Dimethanolpyridine complexes exhibit stability up to 250°C (TG-DTA data), suggesting that the dinicotinoate derivative may display similar or reduced stability due to ester decomposition .

Preparation Methods

Oxidation of 2,6-Lutidine to 2,6-Pyridinedicarboxylic Acid

2,6-Lutidine (2,6-dimethylpyridine) is oxidized using potassium permanganate (KMnO₄) in aqueous medium. Key parameters include:

-

Temperature : 75–80°C or 60–100°C, with reaction times of 35 minutes to 10 hours.

-

Workup : Acidification with HCl to pH 3–4 precipitates 2,6-pyridinedicarboxylic acid in 78–82% yield.

Example :

In a 250 mL flask, 21.4 g (0.2 mol) of 2,6-lutidine and 150 mL water are heated to 80°C. KMnO₄ (142.2 g, 0.9 mol) is added portionwise, maintaining 75–80°C for 35 minutes. After acidification and cooling, 2,6-pyridinedicarboxylic acid is isolated in 82% yield.

Esterification and Reduction to 2,6-Pyridinedimethanol

The dicarboxylic acid is esterified to dimethyl 2,6-pyridinedicarboxylate, followed by reduction:

-

Esterification : Methanol (2.5–3 equivalents) with concentrated H₂SO₄ as catalyst.

-

Reduction : Sodium borohydride (NaBH₄) in tetrahydrofuran (THF)/toluene at 0–5°C, yielding 2,6-pyridinedimethanol.

Key Data :

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Esterification | H₂SO₄, methanol, reflux | 85–90% | |

| Reduction | NaBH₄ (3–4 eq), THF/toluene, 0–5°C | 80–96% |

Alternative Reduction Methods for 2,6-Pyridinedicarboxylic Acid

Patent CN105646334A introduces a NaBH₄/iodine system for direct reduction of 2,6-pyridinedicarboxylic acid:

-

Conditions : THF solvent, 0°C to room temperature, NaBH₄ (4 equivalents) followed by iodine (1 equivalent).

-

Advantages : Eliminates esterification, reducing steps and avoiding corrosive reagents like thionyl chloride.

Esterification of 2,6-Pyridinedimethanol to Diniсotinоate

While explicit procedures for 2,6-pyridine dimethanol dinicotinoate are scarce in the provided sources, the final step likely involves esterifying 2,6-pyridinedimethanol with nicotinic acid (pyridine-3-carboxylic acid). Analogous methods suggest:

Nicotinoyl Chloride Route

-

Reagents : Nicotinic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

-

Reaction : 2,6-Pyridinedimethanol reacts with nicotinoyl chloride in anhydrous conditions (e.g., dichloromethane) with a base (e.g., pyridine) to scavenge HCl.

Carbodiimide-Mediated Coupling

-

Reagents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP).

-

Conditions : Room temperature, inert atmosphere, stoichiometric nicotinic acid.

Comparative Table :

| Method | Advantages | Challenges |

|---|---|---|

| Nicotinoyl Chloride | High reactivity, straightforward | Handling corrosive reagents |

| Carbodiimide Coupling | Mild conditions, no acid chlorides | Cost of reagents |

Optimization and Industrial Scalability

Oxidation Step Efficiency

-

KMnO₄ vs. Other Oxidants : KMnO₄ offers cost-effectiveness but generates MnO₂ waste. Alternatives like hydrogen peroxide or catalytic oxidation are less documented but merit exploration.

-

Solvent Systems : Water is preferred for safety and cost, though mixed solvents (e.g., acetic acid/water) may improve solubility.

Q & A

Q. What are the recommended methodologies for determining the crystal structure of 2,6-Pyridine dimethanol dinicotinoate?

- Methodological Answer : To resolve the crystal structure:

- Perform single-crystal X-ray diffraction using synchrotron or laboratory sources to collect high-resolution data.

- Use SHELXC for data integration and scaling, followed by SHELXD for structure solution via direct methods or Patterson analysis .

- Refine the structure with SHELXL , employing restraints for hydrogen bonding and torsional angles to address potential disorder in the pyridine or nicotinate moieties .

- Validate the final model using tools in OLEX2 , such as electron density maps and Hirshfeld surface analysis, to ensure geometric accuracy .

- Critical Note : Discrepancies in bond lengths or angles may arise from dynamic disorder; use twin refinement or alternate conformer modeling if necessary .

Q. How can researchers optimize the synthesis of 2,6-Pyridine dimethanol dinicotinoate in laboratory settings?

- Methodological Answer :

- Begin with a nucleophilic substitution reaction between 2,6-pyridinedimethanol and nicotinoyl chloride.

- Monitor reaction progress via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) or FT-IR (tracking ester carbonyl peaks at ~1720 cm⁻¹).

- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity using ¹³C NMR (distinct peaks for ester carbonyls at ~165–170 ppm) and mass spectrometry (ESI+, expected [M+H]⁺ ~400–450 m/z).

- Data Conflict Tip : If unexpected byproducts (e.g., mono-esterified intermediates) are detected, adjust stoichiometry or reaction time .

Q. What analytical techniques are essential for characterizing the solubility and stability of 2,6-Pyridine dimethanol dinicotinoate?

- Methodological Answer :

- Solubility : Use dynamic light scattering (DLS) in polar (water, DMSO) and non-polar (hexane) solvents at 25°C. Compare with structurally similar pyridine esters (e.g., 2,6-bis(oxazolinyl)pyridine derivatives) .

- Stability : Conduct accelerated degradation studies under UV light (λ = 254 nm) and acidic/basic conditions (pH 2–12). Monitor via HPLC for ester hydrolysis or pyridine ring oxidation .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties and intermolecular interactions of 2,6-Pyridine dimethanol dinicotinoate?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) to map HOMO-LUMO gaps and electrostatic potential surfaces, identifying reactive sites for hydrogen bonding or π-π stacking .

- Analyze intermolecular interactions using Hirshfeld surfaces (via CrystalExplorer) to quantify contributions from C–H···O, N–H···O, and π-π contacts in the crystal lattice .

- Data Conflict Tip : If experimental (XRD) and computational bond lengths differ by >0.05 Å, re-optimize the basis set or consider solvent effects in simulations .

Q. What strategies resolve contradictions in spectroscopic data for 2,6-Pyridine dimethanol dinicotinoate derivatives?

- Methodological Answer :

- For conflicting NMR assignments :

- Use 2D techniques (HSQC, HMBC) to correlate protons with carbons, particularly for overlapping pyridine/ester signals.

- Compare with analogous compounds (e.g., 2,6-bis(oxazolinyl)pyridine) to validate shifts .

- For ambiguous mass spectra :

- Employ high-resolution mass spectrometry (HRMS) to distinguish between isobaric fragments (e.g., [M+H]⁺ vs. [M+Na]⁺).

- Cross-reference with fragmentation patterns of nicotinate esters .

Q. How does 2,6-Pyridine dimethanol dinicotinoate function as a ligand in coordination chemistry?

- Methodological Answer :

- Design metal complexes by reacting the compound with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water solutions.

- Characterize coordination modes via XRD (bridging vs. chelating behavior) and EPR (for paramagnetic metals).

- Compare with structurally related ligands (e.g., 2,6-diaminopyridine) to assess steric/electronic effects on catalytic activity in polymerization reactions .

Critical Analysis of Evidence

- Contradictions : While SHELX is widely used for refinement, OLEX2 offers superior visualization tools for disorder modeling . Researchers should cross-validate results between platforms.

- Gaps : Limited direct data on 2,6-Pyridine dimethanol dinicotinoate in the evidence necessitates extrapolation from pyridine/nicotinate analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.